molecular formula C22H21N3O4S2 B2806935 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 941922-15-2

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2806935
CAS No.: 941922-15-2
M. Wt: 455.55
InChI Key: GUPDOGJHPKOYJA-UHFFFAOYSA-N
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Description

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl structure are biologically active

Biochemical Pathways

2,3-dihydro-1,4-benzoxathiine derivatives, which share a similar structure, are known to be biologically active . The specific pathways and their downstream effects would depend on the compound’s targets and mode of action.

Biological Activity

The compound 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be broken down into several functional components:

  • Benzodioxin moiety: Contributes to the compound's unique properties.
  • Thiazole ring: Known for its diverse biological activities.
  • Acetamide group: Enhances solubility and biological interaction.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. The following table summarizes its activity against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Vancomycin-resistant E. faecium4

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Effectiveness (%)Reference
A549 (Lung cancer)2560
Caco-2 (Colorectal cancer)1575
HeLa (Cervical cancer)3050

The data suggest that the compound shows selective cytotoxicity towards colorectal cancer cells compared to lung and cervical cancer cells, indicating a potential for targeted therapy.

The proposed mechanism of action for the compound involves:

  • Inhibition of DNA synthesis: The thiazole moiety may interfere with nucleic acid metabolism.
  • Oxidative stress induction: The benzodioxin structure may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Disruption of cell membrane integrity: The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their function.

Case Studies

Several case studies have been conducted to further explore the biological effects of this compound:

  • Study on Antimicrobial Resistance:
    • A study demonstrated that the compound could restore sensitivity in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role as an adjuvant therapy alongside traditional antibiotics .
  • In Vivo Efficacy:
    • Animal models treated with the compound showed a significant reduction in tumor size compared to controls, supporting its anticancer potential .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-2-4-15(5-3-14)23-21(27)13-31-22-25-17(12-30-22)11-20(26)24-16-6-7-18-19(10-16)29-9-8-28-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPDOGJHPKOYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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